molecular formula C24H18BrNO4 B11584289 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11584289
M. Wt: 464.3 g/mol
InChI Key: HWGOEFMNCIEDLG-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound known for its unique structural properties It features a benzofuran core, a bromobenzoyl group, and a methylphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. The bromobenzoyl group is introduced through a bromination reaction, followed by the attachment of the methylphenoxy acetamide moiety via an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide

Uniqueness

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18BrNO4

Molecular Weight

464.3 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H18BrNO4/c1-15-5-4-6-18(13-15)29-14-21(27)26-22-19-7-2-3-8-20(19)30-24(22)23(28)16-9-11-17(25)12-10-16/h2-13H,14H2,1H3,(H,26,27)

InChI Key

HWGOEFMNCIEDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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